N-(5-methylisoxazol-3-yl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-12-10-14(17-22-12)19(11-18-9-5-8-15(18)20)16(21)13-6-3-2-4-7-13/h2-4,6-7,10H,5,8-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKJIQSSWLKBRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N(CN2CCCC2=O)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-methylisoxazol-3-yl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 5-methylisoxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the benzamide group: This step might involve the reaction of an amine with a benzoyl chloride derivative.
Introduction of the 2-oxopyrrolidine moiety: This could be done through nucleophilic substitution or amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(5-methylisoxazol-3-yl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide” can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions could be employed to modify the compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Various halides, acids, or bases depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
“N-(5-methylisoxazol-3-yl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide” could have several scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as enzyme inhibition or receptor modulation.
Industry: Use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action for “N-(5-methylisoxazol-3-yl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s structural uniqueness lies in its combination of a 5-methylisoxazole and a 2-oxopyrrolidinylmethyl group. Below is a comparative analysis with structurally related benzamide derivatives:
Key Observations
Substituent-Driven Activity :
- The 5-methylisoxazole group in the target compound is structurally analogous to derivatives in , where isoxazole-thioether hybrids demonstrate antiviral and anticancer activity . In contrast, ’s 1,3,4-oxadiazole -containing benzamides (LMM5/LMM11) show antifungal properties, highlighting the role of heterocycles in target specificity .
- The 2-oxopyrrolidinylmethyl group may mimic the solubilizing effects of the 2-hydroxy-1,1-dimethylethyl substituent in ’s compound, which facilitates metal coordination in catalytic applications .
Synthetic Pathways: ’s compound was synthesized via aminolysis of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol . A similar approach could apply to the target compound, substituting the amine with 5-methylisoxazol-3-amine and 2-oxopyrrolidinemethylamine.
Therapeutic Potential: While the target compound lacks direct bioactivity data, ’s isoxazole-thioether derivatives demonstrate efficacy in thrombosis and viral infection models . This suggests that the target’s isoxazole-pyrrolidinone combination could be optimized for similar applications.
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Discussion
- Structural Optimization: The target compound’s pyrrolidinone group may improve solubility compared to ’s thioether-linked derivatives, which prioritize membrane permeability .
- Gaps in Data : Specific pharmacokinetic or mechanistic studies for the target compound are absent in the provided evidence. Further research should focus on synthesizing and testing its bioactivity, particularly against cancer or viral targets.
Biological Activity
N-(5-methylisoxazol-3-yl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide is a synthetic organic compound characterized by a benzamide core, a 5-methylisoxazole ring, and a 2-oxopyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation.
Chemical Structure and Properties
The molecular formula of this compound is . The compound exhibits unique structural features that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 248.29 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological macromolecules, such as enzymes and receptors. The compound may modulate their activity through binding interactions, which can be elucidated through biochemical assays and molecular modeling studies.
In Vitro Studies
Preliminary studies have indicated that this compound exhibits promising activity against various biological targets. For instance, it has shown potential as an inhibitor of specific enzymes involved in disease pathways.
Case Study: Enzyme Inhibition
In a recent study, this compound was tested for its inhibitory effects on the IKKα/β signaling pathway, which is crucial in inflammatory responses. The compound demonstrated an IC50 value of approximately 0.1 µM, indicating strong inhibitory potential against IKKα, which may have implications for treating inflammatory diseases .
Toxicity Assessment
Toxicity assessments are critical for evaluating the safety profile of new compounds. In zebrafish toxicity tests, the LC50 value for this compound was found to be 14.01 mg/L, suggesting moderate toxicity that warrants further investigation for potential therapeutic applications .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is insightful to compare it with structurally similar compounds.
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| N-(5-methylisoxazol-3-yl)-N-methylbenzamide | 0.15 | IKKα/β inhibitor |
| N-(5-methylisoxazol-3-yl)-N-aniline | 0.25 | Moderate enzyme inhibitor |
| N-(2-methyl-benzoxazol-5-yloxy)-4-(2-pyrrolidinone) | 0.30 | Antifungal activity |
This table illustrates that while similar compounds exhibit varying degrees of biological activity, N-(5-methylisoxazol-3-y-l)-N-((2-pyrrolidinone) demonstrates particularly strong inhibition against IKKα.
Q & A
Basic Research Questions
Q. What are the key analytical techniques for confirming the structure and purity of N-(5-methylisoxazol-3-yl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the compound’s structural motifs, such as the isoxazole and pyrrolidinone moieties. High-Resolution Mass Spectrometry (HRMS) validates the molecular formula, while High-Performance Liquid Chromatography (HPLC) assesses purity. For example, the integration of NMR signals for methyl groups (e.g., 5-methylisoxazole at δ ~2.3 ppm) and carbonyl resonances (e.g., 2-oxopyrrolidin at δ ~175 ppm) ensures structural fidelity .
Q. What synthetic routes are commonly employed for synthesizing benzamide derivatives with heterocyclic substituents?
- Methodological Answer: Multi-step synthesis typically involves:
Core formation: Condensation reactions to assemble the isoxazole ring (e.g., via cyclization of β-diketones with hydroxylamine).
Functionalization: Alkylation or reductive amination to introduce the pyrrolidinone-methyl bridge.
Coupling: Amide bond formation between the benzoyl chloride and the secondary amine group.
Reaction conditions (e.g., anhydrous solvents, catalysts like DCC/DMAP) are optimized to minimize side products .
Q. How do researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer: Strict control of parameters such as reaction temperature (e.g., 0–5°C for sensitive steps), solvent polarity (e.g., DMF for polar intermediates), and stoichiometric ratios is essential. Detailed protocols, including purification via column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization (e.g., using methanol/water mixtures), are documented to standardize yields (~60–75%) .
Advanced Research Questions
Q. What strategies are used to optimize reaction yields and minimize degradation during synthesis?
- Methodological Answer:
- Catalyst screening: Transition-metal catalysts (e.g., Pd for coupling reactions) improve efficiency.
- In situ monitoring: Thin-Layer Chromatography (TLC) or real-time NMR tracks intermediate stability.
- Degradation prevention: Acid-sensitive groups (e.g., pyrrolidinone) require neutral pH conditions, while light-sensitive steps use amber glassware. For example, avoiding prolonged heating (>60°C) prevents isoxazole ring decomposition .
Q. How can computational modeling predict the biological targets of this compound?
- Methodological Answer: Molecular docking (e.g., AutoDock Vina) simulates interactions with proteins like Bcl-2 family members, which regulate apoptosis. The compound’s pyrrolidinone group may hydrogen-bond to residues in the BH3 domain, while the benzamide scaffold aligns with hydrophobic pockets. MD simulations (e.g., GROMACS) further assess binding stability .
Q. How do researchers resolve contradictions in biological activity data across studies?
- Methodological Answer:
- Dose-response validation: IC50/EC50 curves (e.g., via MTT assays) clarify potency discrepancies.
- Off-target profiling: Kinase panels or proteome-wide screens identify unintended interactions.
- Structural analogs: Comparing activity of derivatives (e.g., replacing pyrrolidinone with piperidone) isolates pharmacophoric elements. Cross-referencing with crystallographic data (e.g., PDB 4Y0) validates target engagement .
Q. What experimental approaches characterize the compound’s stability under physiological conditions?
- Methodological Answer:
- pH stability: Incubate the compound in buffers (pH 1.2–7.4) and analyze degradation via LC-MS.
- Metabolic profiling: Liver microsome assays identify cytochrome P450-mediated oxidation products.
- Thermal analysis: Differential Scanning Calorimetry (DSC) measures melting points and polymorph transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
